molecular formula C22H19N3O2S B2382393 2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-66-3

2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2382393
CAS No.: 863588-66-3
M. Wt: 389.47
InChI Key: FGEYDWZZKONLGZ-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is recognized in chemical biology and oncology research as a potent, selective, and cell-active inhibitor of Methyltransferase-like 3 (METTL3), the central catalytic subunit of the methyltransferase complex responsible for N⁶-methyladenosine (m⁶A) RNA modification (source) . This m⁶A mark is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and serves as a critical post-transcriptional regulator of gene expression, influencing RNA stability, splicing, export, and translation. By specifically targeting the SAM-binding pocket of METTL3, this small molecule effectively suppresses m⁶A deposition on mRNA, providing researchers with a powerful chemical tool to dissect the functional roles of the m⁶A epitranscriptome in physiological and pathological contexts (source) . Its primary research value lies in probing the oncogenic functions of METTL3, as this enzyme is frequently overexpressed in acute myeloid leukemia (AML) and other cancers, where it promotes the translation of key oncogenes such as c-MYC, BCL2, and PTEN (source) . Consequently, this inhibitor is extensively utilized to investigate m⁶A-driven mechanisms of tumorigenesis, study drug resistance, and evaluate the therapeutic potential of METTL3 inhibition in preclinical cancer models, making it an indispensable compound for advancing the fields of epitranscriptomics and molecular oncology.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-2-27-18-11-5-15(6-12-18)14-20(26)24-17-9-7-16(8-10-17)21-25-19-4-3-13-23-22(19)28-21/h3-13H,2,14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEYDWZZKONLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized with phenyl and ethoxyphenyl groups. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxyaniline, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound are still under development, as the compound is primarily used in research settings. scaling up the synthesis would likely involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine core can engage in π-π stacking interactions, while the ethoxyphenyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide apart is its unique combination of functional groups, which allows for a diverse range of interactions and applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a versatile and valuable compound for scientific research .

Biological Activity

2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse pharmacological properties. This article will explore the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure consists of an ethoxyphenyl group attached to a thiazolo[5,4-b]pyridine moiety through an acetamide linkage. The synthesis typically involves multi-step organic reactions, starting from the preparation of the thiazolo[5,4-b]pyridine core and subsequent functionalization with phenyl and ethoxy groups. Common reagents include ethyl bromoacetate and various catalysts to facilitate bond formation .

Antitumor Activity

Research indicates that compounds containing the thiazolo[5,4-b]pyridine structure exhibit significant antitumor properties. For instance, derivatives with similar structures have shown cytotoxic activity against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) . The mode of action often involves the inhibition of specific molecular targets within cancer cells, leading to apoptosis.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-71.61 ± 1.92
Compound BHCT-1161.98 ± 1.22
Compound CA549<10

The biological activity of this compound is primarily attributed to its ability to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways that regulate cell growth and survival . By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

SAR studies have demonstrated that modifications to the thiazolo[5,4-b]pyridine core and the substituents on the phenyl rings significantly influence biological activity. For example:

  • Electron-donating groups on the phenyl ring enhance cytotoxicity.
  • The presence of specific functional groups can improve binding affinity to target proteins .

Case Studies

Recent studies have investigated various derivatives of thiazolo[5,4-b]pyridine for their biological activities:

  • Anticonvulsant Activity : Certain thiazole derivatives have shown promising anticonvulsant properties in animal models, suggesting potential for neurological applications .
  • Antimicrobial Properties : Compounds with similar structures have exhibited antibacterial activity comparable to standard antibiotics .

Future Directions

Ongoing research aims to optimize the synthesis of this compound derivatives to enhance their biological activities. Investigations into their pharmacokinetics and toxicity profiles are essential for assessing their viability as therapeutic agents.

Q & A

Q. How can crystallography resolve ambiguities in structural assignments?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C-S bond in thiazolo-pyridine) .
  • Cambridge Structural Database (CSD) : Compare with analogs (e.g., CSD refcode XXXX for similar acetamides) .

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